molecular formula C14H16N2O2S B15104123 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B15104123
M. Wt: 276.36 g/mol
InChI Key: VCXJARHOXBTUTH-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound characterized by its unique structural features It contains an oxazole ring substituted with dimethyl groups and an acetamide moiety linked to a phenyl ring with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting an appropriate amine with acetic anhydride or acetyl chloride.

    Attachment of the Phenyl Ring: The phenyl ring with a methylsulfanyl substituent is introduced through a substitution reaction, often using a halogenated phenyl derivative and a thiol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The oxazole ring and the acetamide moiety may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C14H16N2O2S/c1-9-13(10(2)18-16-9)8-14(17)15-11-5-4-6-12(7-11)19-3/h4-7H,8H2,1-3H3,(H,15,17)

InChI Key

VCXJARHOXBTUTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC(=CC=C2)SC

Origin of Product

United States

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